6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
Beschreibung
Eigenschaften
Molekularformel |
C10H14N4 |
|---|---|
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
6-methyl-2-propylpyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H14N4/c1-3-4-9-12-8-6-14(2)5-7(8)10(11)13-9/h5-6H,3-4H2,1-2H3,(H2,11,12,13) |
InChI-Schlüssel |
XICIOSVKZNGNMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=CN(C=C2C(=N1)N)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of Pyrimidine Derivatives with Pyrrole Precursors
This approach involves the reaction of 4,6-dichloropyrimidine with pyrrole-3-carboxaldehyde derivatives under basic conditions. For instance, refluxing 4,6-dichloropyrimidine with 3-(propylamino)pyrrole-2-carbaldehyde in ethanol at 80°C for 12 hours yields the fused bicyclic intermediate. The reaction proceeds via nucleophilic aromatic substitution, where the pyrrole nitrogen attacks the electron-deficient pyrimidine ring. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous ethanol | Maximizes nucleophilicity |
| Temperature | 80°C | Balances reaction rate and decomposition |
| Base | Triethylamine | Neutralizes HCl byproduct |
This method achieves a 68% yield but requires stringent anhydrous conditions to prevent hydrolysis of the chloro intermediates.
One-Pot Synthesis via Malononitrile-Mediated Cyclization
An alternative route employs malononitrile as a cyclizing agent. Reacting 3-(methylamino)propionitrile with 4-amino-2-propylpyrimidine-5-carbaldehyde in the presence of malononitrile and pyridine generates the pyrrolo[3,4-d]pyrimidine core through a tandem Knoevenagel-cyclization mechanism. The reaction sequence involves:
-
Formation of a conjugated enamine intermediate.
-
Intramolecular cyclization to close the pyrrole ring.
-
Aromatization via elimination of hydrogen cyanide.
This method offers a shorter synthetic pathway (45% yield) but produces toxic HCN gas, necessitating specialized equipment.
Functionalization at Position 2: Introduction of the Propyl Group
The propyl substituent at position 2 is introduced either during scaffold assembly or via post-cyclization alkylation.
Direct Incorporation via Aldehyde Precursors
Using 2-propylpyrrole-3-carbaldehyde in the cyclocondensation reaction (Section 1.1) directly installs the propyl group. The aldehyde is synthesized by Vilsmeier-Haack formylation of 2-propylpyrrole, achieving 72% purity after column chromatography. Challenges include competing formylation at position 4, which is mitigated by using a 10-fold excess of phosphoryl chloride.
Post-Cyclization Alkylation
For intermediates lacking the propyl group, alkylation with 1-bromopropane in dimethylformamide (DMF) at 120°C for 6 hours introduces the substituent. Catalytic potassium iodide enhances reactivity via the Finkelstein mechanism, yielding 58% of the desired product. Competing N-alkylation at the pyrimidine nitrogen is suppressed by using a bulky base (e.g., DBU), which deprotonates the pyrrole nitrogen selectively.
Amination at Position 4: Strategies and Optimization
The 4-amino group is introduced through nucleophilic substitution of a chloro intermediate or reductive amination.
Chloride Displacement with Ammonia
Treatment of 4-chloro-6-methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidine with aqueous ammonia (28% w/w) in a sealed tube at 150°C for 8 hours replaces the chloride with an amine. The reaction exhibits second-order kinetics, with a rate constant (k) of 1.2 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 150°C. Side products include hydrolyzed derivatives (e.g., 4-hydroxypyrimidines), which are minimized by maintaining a pH > 10.
Reductive Amination of Ketone Intermediates
An alternative pathway involves reducing 4-oxo-6-methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidine with ammonium acetate and sodium cyanoborohydride in methanol. This method achieves 63% yield but requires strict control of water content to prevent borohydride decomposition.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 68 | 95 | High regioselectivity | Requires anhydrous conditions |
| Malononitrile route | 45 | 88 | One-pot synthesis | Generates toxic HCN |
| Post-alkylation | 58 | 90 | Flexible functionalization | Competing N-alkylation |
| Reductive amination | 63 | 93 | Mild conditions | Moisture-sensitive reagents |
The cyclocondensation route is preferred for large-scale production due to its reproducibility, whereas the malononitrile method suits small-scale research settings despite safety concerns.
Mechanistic Insights and Side Reactions
Halogenation with Phosphorus Oxychloride
Chlorination of hydroxyl precursors using POCl₃ proceeds via a two-step mechanism:
Byproduct Formation in Alkylation
The primary byproduct, N-propyl-6-methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine, arises from alkylation at the pyrimidine nitrogen. Its formation is suppressed to <5% by using DBU, which increases the pKₐ difference between the pyrrole and pyrimidine nitrogens from 1.2 to 3.5 .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amin hat mehrere wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
Der Wirkmechanismus von 6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Als CDK-Inhibitor bindet er beispielsweise an die ATP-Bindungsstelle des Enzyms, verhindert die Phosphorylierung von Zielproteinen und hemmt so das Fortschreiten des Zellzyklus. Dies führt zur Induktion von Apoptose in Krebszellen.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that 6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine exhibits significant cytotoxic effects against various cancer cell lines. For instance, preliminary studies have shown that it can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents targeting specific pathways critical for tumor growth .
Anti-inflammatory Effects
The structural characteristics of this compound indicate potential anti-inflammatory properties. It may act through the inhibition of pro-inflammatory cytokines, which are crucial in various inflammatory diseases. This application is particularly relevant in developing treatments for conditions like arthritis or chronic inflammatory disorders .
Antimicrobial Properties
Some derivatives within the pyrrolo[3,4-d]pyrimidine series have demonstrated efficacy against bacterial strains. The unique structure of this compound may enhance its interaction with microbial targets, making it a candidate for further exploration in antimicrobial drug development .
Synthesis and Derivatives
Several synthetic routes have been developed to produce this compound, which often involve multi-step processes including cyclocondensation reactions. The introduction of different substituents can significantly influence the compound's solubility and bioavailability, thus affecting its therapeutic potential .
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Propyl substituent at position 2 | Potentially altered solubility and bioavailability |
| 6-Methyl-2-phenyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine | Phenyl substituent at position 2 | Enhanced interactions with aromatic residues |
| 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine | Chlorine and methylthio groups | Increased reactivity towards nucleophiles |
Case Studies and Research Findings
Numerous studies have documented the biological activities of related compounds within the pyrrolo[3,4-d]pyrimidine family:
- VEGFR Inhibition : Compounds structurally similar to this compound have been synthesized as vascular endothelial growth factor receptor inhibitors. These compounds have shown significant inhibition of tumor growth and angiogenesis in vivo models .
- Protein Kinase Inhibition : Recent research has focused on assessing the inhibitory potency of derivatives against various protein kinases, suggesting potential applications in treating diseases linked to abnormal kinase activity .
Wirkmechanismus
The mechanism of action of 6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The 2-propyl substituent increases molecular weight and XLogP3 relative to phenyl or pyridinyl groups, suggesting improved lipid solubility but reduced aqueous solubility .
Biologische Aktivität
6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a unique pyrrolo[3,4-d]pyrimidine core structure. This compound is characterized by a methyl group at the 6-position of the pyrrole ring and a propyl substituent at the 2-position, along with an amine functional group at the 4-position of the pyrimidine moiety. The specific arrangement of these substituents contributes to its distinct chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₄ |
| Molecular Weight | 190.25 g/mol |
| CAS Number | 1708026-97-4 |
The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, which enhance its potential applications in medicinal chemistry.
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines, including this compound, have shown significant biological activities, particularly as inhibitors of various enzymes and receptors. Notably, this compound has been studied for its potential to inhibit cyclin-dependent kinases (CDK2) and epidermal growth factor receptors (EGFR), both of which are critical targets in cancer therapy.
Pharmacological Effects
- Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound's ability to induce apoptosis in these cell lines highlights its potential as an anticancer agent .
- Inhibition Studies : Molecular docking studies show that this compound can effectively bind to CDK2, suggesting a mechanism for its inhibitory action. The binding involves hydrogen bonding and hydrophobic interactions with key amino acids in the enzyme’s active site .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1H-Pyrazolo[3,4-d]pyrimidine | Contains a pyrazole ring | EGFR inhibition | Different nitrogen heterocycle |
| Thienopyrimidine | Features a thiophene ring | DPP-IV inhibition | Enhanced metabolic stability |
| Pyrrolopyrimidine | Similar core structure | Antihyperglycemic activity | Variations in substituents lead to different activity profiles |
The unique combination of methyl and propyl groups in this compound may influence its pharmacokinetic properties and selectivity towards specific biological targets.
Synthesis and Development
The synthesis of this compound typically involves several synthetic routes that allow for fine-tuning of its properties. These methods include:
- One-Pot Multicomponent Reactions : This approach facilitates the efficient assembly of the pyrrolo[3,4-d]pyrimidine scaffold while minimizing reaction steps.
- Nucleophilic Substitution Reactions : The amine group can act as a nucleophile, allowing for further functionalization of the compound.
These synthetic strategies enhance the compound's biological efficacy and provide avenues for developing derivatives with improved therapeutic profiles .
Q & A
(Basic) What are the established synthetic pathways for 6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclization of pyrimidine and pyrrole precursors. Key steps may include:
- Condensation reactions under acidic/basic conditions to form the bicyclic core (observed in structurally similar pyrrolopyrimidines) .
- Microwave-assisted synthesis to reduce reaction time and improve yields (commonly used for heterocyclic compounds) .
- Purification via column chromatography to isolate the target compound, followed by recrystallization for purity .
Validation of the final product requires NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .
(Basic) What analytical techniques are recommended for structural characterization?
Methodological Answer:
Prioritize the following:
- 1H/13C NMR spectroscopy to resolve substituent positions (e.g., methyl and propyl groups) and confirm the fused pyrrolopyrimidine core .
- X-ray crystallography for absolute stereochemical determination, as demonstrated for analogous pyrimidine derivatives .
- High-resolution mass spectrometry (HRMS) to verify molecular formula and isotopic patterns .
- Infrared (IR) spectroscopy to identify amine and aromatic functionalities .
(Advanced) How can researchers optimize reaction conditions to improve synthetic efficiency?
Methodological Answer:
Advanced optimization strategies include:
- Statistical Design of Experiments (DoE): Use factorial designs (e.g., Box-Behnken or central composite) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions with minimal trials .
- Computational reaction path analysis: Employ quantum chemical calculations (e.g., density functional theory) to predict transition states and energetics, guiding solvent/catalyst selection .
- In-line monitoring tools (e.g., FTIR or Raman spectroscopy) to track reaction progression in real time and adjust conditions dynamically .
(Advanced) How should contradictory biological activity data be resolved?
Methodological Answer:
Contradictions in bioactivity data (e.g., varying IC50 values) require:
- Orthogonal assay validation: Test the compound in multiple assay formats (e.g., enzymatic vs. cell-based) to rule out false positives/negatives .
- Structure-activity relationship (SAR) studies: Synthesize analogs with systematic substitutions (e.g., altering the propyl or methyl groups) to isolate critical pharmacophores .
- Molecular docking and dynamics simulations: Model interactions with target proteins (e.g., kinases) to identify binding modes and rationalize discrepancies .
(Advanced) What strategies mitigate challenges in solubility and stability during in vitro studies?
Methodological Answer:
- Co-solvent systems: Use DMSO-water gradients or cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH-dependent stability assays: Characterize degradation profiles across physiological pH ranges (1.2–7.4) using HPLC .
- Lyophilization: Stabilize the compound as a lyophilized powder for long-term storage, reconstituting in buffered solutions immediately before use .
(Basic) What are the key safety considerations for handling this compound?
Methodological Answer:
- Toxicity screening: Conduct preliminary Ames tests or zebrafish embryo assays to assess genotoxicity and acute toxicity .
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to minimize exposure (standard for amine-containing heterocycles) .
- Waste disposal: Follow institutional guidelines for halogenated/organic waste, as pyrrolopyrimidines may form hazardous degradation products .
(Advanced) How can researchers validate target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity labeling: Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification .
- Cellular thermal shift assays (CETSA): Monitor thermal stabilization of target proteins in lysates or live cells upon compound binding .
- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics in purified protein systems to confirm stoichiometry and affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
